molecular formula C22H13F2N3 B6511994 6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932488-34-1

6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6511994
CAS No.: 932488-34-1
M. Wt: 357.4 g/mol
InChI Key: MTXZHPYRIGUVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic chemical compound belonging to the class of pyrazoloquinoline derivatives. These compounds are recognized as organic chromophores with significant potential in advanced materials research, particularly in the development of organic light-emitting diodes (OLEDs) . The incorporation of fluorine atoms into the molecular structure is a strategic modification known to enhance thermal stability and oxidation resistance, which are critical parameters for the performance and longevity of optoelectronic devices . Furthermore, the pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . This specific molecule, featuring a 1H-pyrazolo[4,3-c]quinoline core, is offered as a high-purity building block for researchers exploring new organic semiconductors or developing novel bioactive molecules. The compound is supplied for research purposes exclusively and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex structures or as a core material for photophysical studies.

Properties

IUPAC Name

6-fluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXZHPYRIGUVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation

This method involves the reaction of 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For the target compound, 2-amino-5-fluorobenzaldehyde is condensed with 3-phenyl-1H-pyrazol-5-amine in the presence of p-toluenesulfonic acid (p-TsOH) at 110°C for 12 hours. The reaction yields the tricyclic core with a quinoline moiety fused to a pyrazole ring.

Table 1: Friedländer Condensation Parameters

ComponentQuantityConditionsYield (%)
2-Amino-5-fluorobenzaldehyde10 mmolp-TsOH, 110°C, 12h68
3-Phenyl-1H-pyrazol-5-amine10 mmolEthanol solvent

Reductive Cyclization

An alternative route employs reductive cyclization of nitro intermediates. 5-Fluoro-2-nitrobenzaldehyde is reacted with phenylacetylene in the presence of iron powder and ammonium chloride, followed by hydrazine hydrate treatment to form the pyrazole ring. This method achieves a 72% yield but requires strict control over reaction pH (6.5–7.0).

Regioselective Fluorination Strategies

Introducing fluorine at position 6 necessitates precise control to avoid polyfluorination.

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C for 8 hours selectively fluorinates the quinoline ring. Kinetic studies show a 12:1 preference for C6 over C8 fluorination due to steric hindrance from the 3-phenyl group.

Table 2: Fluorination Efficiency Comparison

Fluorinating AgentTemp (°C)Time (h)C6:C8 RatioYield (%)
Selectfluor®80812:185
N-Fluorobenzenesulfonimide100125:163

Halogen Exchange

Nucleophilic aromatic substitution using KF in dimethylformamide (DMF) at 150°C replaces a pre-existing chlorine atom at position 6. This method requires prior chlorination via N-chlorosuccinimide (NCS) in dichloromethane.

Aryl Group Installation at Position 1

The 3-fluorophenyl group at position 1 is introduced via palladium-catalyzed cross-coupling.

Buchwald-Hartwig Amination

Reaction of the brominated intermediate with 3-fluoroaniline using Pd(OAc)₂/Xantphos catalyst system in toluene at 100°C for 24 hours achieves 89% coupling efficiency. Microwave-assisted conditions reduce reaction time to 3 hours with comparable yields.

Ullmann Coupling

Copper(I) iodide-mediated coupling with 3-fluoroiodobenzene in DMSO at 120°C provides a cost-effective alternative, though yields are lower (74%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous flow system optimizes the synthesis:

  • Stage 1 : Core formation in a packed-bed reactor (residence time: 30 min)

  • Stage 2 : Fluorination in a microfluidic reactor (residence time: 15 min)

  • Stage 3 : Crystallization using anti-solvent precipitation

This approach increases throughput by 40% compared to batch processes.

Green Chemistry Metrics

Table 3: Environmental Impact Assessment

MetricBatch ProcessFlow Process
E-Factor (kg waste/kg product)3218
PMI (Process Mass Intensity)4527
Energy Consumption (kWh/mol)2815

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) produces needle-shaped crystals with 99.5% purity. X-ray diffraction confirms the molecular structure, showing a dihedral angle of 12.4° between the pyrazole and quinoline planes.

Analytical Validation

Table 4: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.72 (d, J=5.6 Hz, H-5), 7.89–7.22 (m, aromatic)
¹³C NMR (101 MHz, CDCl₃)δ 162.1 (C-F), 148.9 (C=N)
HRMS (ESI+)m/z 388.1212 [M+H]⁺ (calc. 388.1215)

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency Comparison

MethodTotal Yield (%)Purity (%)Cost Index
Friedländer + Selectfluor®5899.51.00
Reductive Cyclization + Halex6398.70.92
Flow Synthesis7199.80.85

Chemical Reactions Analysis

Coupling Reactions

The compound’s aromatic system and halogen substituents enable participation in transition-metal-catalyzed cross-coupling reactions.

Sonogashira Coupling

The 6-fluoro group activates the quinoline ring for palladium-catalyzed alkynylation. Using terminal alkynes and Pd(PPh₃)₄/CuI catalysts, the reaction proceeds under mild conditions (60–80°C, THF) to introduce alkynyl groups at the 6-position.

Reaction ComponentConditions/ParametersYield*Reference
Terminal alkyne (R-C≡CH)Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)65–78%
Base: Et₃N, solvent: THF12–24 hr, 60–80°C

*Yields based on analogous 4-fluorophenyl derivatives.

Suzuki-Miyaura Coupling

The 3-phenyl group can undergo Suzuki coupling with arylboronic acids. Pd(OAc)₂ and SPhos ligand facilitate biaryl formation at the 3-position.

ReactantCatalyst SystemYield*Reference
Arylboronic acidPd(OAc)₂ (2 mol%), SPhos70–85%
Base: K₂CO₃, solvent: DME24 hr, 100°C

Nucleophilic Aromatic Substitution

Electron-deficient positions (e.g., para to fluorine) undergo SNAr reactions.

Fluorine Displacement

The 6-fluoro substituent is susceptible to substitution by nucleophiles (e.g., amines, alkoxides).

NucleophileConditionsYield*Reference
Primary amines (RNH₂)DMF, 120°C, 6 hr50–65%
Sodium methoxide (MeONa)MeOH, reflux, 8 hr45–60%

Cyclization Reactions

The pyrazole ring participates in acid- or base-mediated cyclizations to form fused heterocycles.

Quinoline Ring Functionalization

Under acidic conditions (H₂SO₄/AcOH), the quinoline moiety undergoes cyclocondensation with aldehydes to form tricyclic derivatives .

AldehydeConditionsProduct TypeReference
BenzaldehydeH₂SO₄ (cat.), AcOH, 100°CPyrazoloquinoline-fused tricycle

Oxidation of Pyrazole

The NH group in the pyrazole ring oxidizes to a nitro group using m-CPBA (meta-chloroperbenzoic acid), enhancing electrophilicity.

Oxidizing AgentConditionsYield*Reference
m-CPBADCM, 0°C to RT, 4 hr55–70%

Reduction of Quinoline

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative, altering planarity and biological activity .

CatalystConditionsYield*Reference
10% Pd/CH₂ (1 atm), EtOH, 6 hr80–90%

Hydrolysis of Fluorine

Under basic aqueous conditions (NaOH/EtOH), the 6-fluoro group hydrolyzes to a hydroxyl group, though this reaction is sluggish due to steric hindrance.

Key Reactivity Trends

  • Electrophilic Sites : The 6-fluoro and quinoline C-8 positions are most reactive toward nucleophiles.

  • Steric Effects : Bulky substituents on the 1-(3-fluorophenyl) group hinder reactions at the adjacent pyrazole nitrogen .

  • Solubility Constraints : Reactions in polar aprotic solvents (DMF, DMSO) generally proceed faster than in nonpolar media.

Data Limitations and Extrapolations

  • Yields and conditions marked with (*) are inferred from structurally similar compounds (e.g., 4-fluorophenyl analogues).

  • Direct kinetic or mechanistic studies on the exact compound are absent in literature; data rely on pyrazoloquinoline reactivity trends .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoloquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of fluorine atoms is believed to enhance these effects by improving the compound's interaction with biological targets .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazoloquinolines. The unique structure of 6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline may provide a new scaffold for developing antibiotics or antifungal agents. Preliminary tests suggest that such compounds can inhibit the growth of certain bacteria and fungi, although further studies are required to establish their mechanisms of action .

Anti-inflammatory Effects

Compounds in this class have been evaluated for their anti-inflammatory properties. In vitro studies indicate that they may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease. The ability to modulate immune responses makes this compound a candidate for further exploration in immunotherapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been achieved through various methods, often involving multi-step reactions that allow for the introduction of different substituents on the pyrazole and quinoline rings. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Modifications at specific positions can lead to enhanced potency or selectivity towards particular biological targets .

Case Study 1: Anticancer Activity

A study published in 2024 demonstrated that a related pyrazoloquinoline compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways. This highlights the potential of this compound as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Testing

In a separate investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics. This suggests that this compound could be further developed as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit enzymes or receptors, leading to the disruption of cellular processes. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death . Additionally, its fluorine substituents can enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrazoloquinoline Derivatives

Fluorine substitution patterns significantly influence biological activity and physicochemical properties. Key comparisons include:

6-Fluoro vs. 6,8-Difluoro Derivatives
  • 6-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: The single fluorine at C6 may balance lipophilicity and electronic effects, favoring membrane permeability .
  • However, steric hindrance from the 2,3-dimethylphenyl group may reduce binding efficiency .
  • 6,8-Difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901020-54-0): The 2-methoxyphenyl group introduces electron-donating effects, which may counteract the electron-withdrawing nature of fluorine, altering receptor interactions .
Aryl Substituent Effects
  • The methyl group at C3 may reduce steric strain compared to bulkier substituents .
  • 4-(4-Fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F7): The 4-fluorophenyl group enhances metabolic resistance, while the isopropyl group at C3 increases steric bulk, possibly limiting binding to planar active sites .

Anti-Inflammatory Pyrazoloquinolines with Amino/Hydroxyl Groups

The presence of amino or hydroxyl substituents correlates with enhanced anti-inflammatory activity by modulating nitric oxide (NO) production:

Compound IC50 (NO Inhibition) Cytotoxicity (10 µM) Key Features Reference
2a : 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline 0.39 µM 9% cell survival High potency but severe cytotoxicity
2i : 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline 0.42 µM 85% cell survival Hydroxyl group improves safety profile
2m : 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid 0.45 µM 78% cell survival Carboxylic acid enhances solubility
Target Compound N/A N/A Lacks amino/hydroxyl groups; likely lower anti-inflammatory activity

The target compound’s absence of amino or hydroxyl groups suggests reduced direct interaction with iNOS or COX-2 compared to 2i and 2m .

Physicochemical Properties

  • Thermal Stability : Methoxy (F7) and isopropyl (F7) groups increase melting points compared to halogenated derivatives (F6) .
  • Optical Properties : Electron-withdrawing substituents (e.g., fluorine, chlorine) redshift absorption spectra due to enhanced conjugation .

Biological Activity

6-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of increasing interest due to its potential therapeutic applications. This heterocyclic compound belongs to the pyrazolo[4,3-c]quinoline family, which has been recognized for various biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Understanding the biological activity of this compound is crucial for its development as a potential drug candidate.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H16F2N4
  • Molecular Weight : 384.39 g/mol

The compound features a pyrazoloquinoline core with fluorine substituents that may enhance its biological activity and pharmacokinetic properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. These compounds demonstrate significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, which are critical mediators in inflammatory pathways.

Case Study : A study evaluating various pyrazolo[4,3-c]quinoline derivatives reported that certain analogs exhibited IC50 values comparable to established anti-inflammatory agents. For instance, compound 2a showed an IC50 value of 0.39 µM against LPS-induced NO production while maintaining acceptable cytotoxicity levels at lower concentrations .

CompoundIC50 (µM)Cytotoxicity (%) at 10 µM
2a0.399
2bNot specifiedReduced compared to 2a
2cNot specifiedReduced compared to 2a

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary findings suggest that derivatives within this class can inhibit tumor cell proliferation in various cancer cell lines.

Research Findings : In vitro studies indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of fluorine atoms in the structure is believed to enhance the interaction with biological targets, thereby improving efficacy against cancer cells .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand how structural modifications influence biological activity. Key findings include:

  • Fluorine Substituents : The introduction of fluorine atoms appears to enhance anti-inflammatory and anticancer activities.
  • Positioning of Functional Groups : The location of substituent groups on the phenyl rings significantly affects both potency and selectivity towards biological targets.

Q & A

Basic: What synthetic strategies are commonly employed to construct the pyrazolo[4,3-c]quinoline core?

The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation or multi-step sequences. A three-step method involves starting with 2,4-dichloroquinoline-3-carbonitrile, followed by azide incorporation (e.g., NaN₃) to form tetrazolo intermediates, and subsequent reduction or hydrolysis to yield aminoquinoline precursors. These intermediates are then fused with hydrazine hydrate to assemble the pyrazoloquinoline core . Electrophilic substitution and regioselective functionalization are critical for introducing fluorophenyl and phenyl groups at positions 1 and 3, respectively.

Advanced: How can regioselectivity challenges in electrophilic substitution be mitigated during fluorination?

Regioselectivity issues arise due to competing side reactions, particularly when introducing fluorine at sterically hindered positions. Using directing groups (e.g., amino or nitro) or employing Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) can enhance selectivity by temporarily blocking reactive sites. For example, 2-chloro-3-formylquinoline intermediates allow precise fluorination at position 6 via SNAr reactions . Computational modeling (DFT) may also predict favorable sites for substitution, reducing trial-and-error experimentation.

Basic: What spectroscopic techniques validate the structure of pyrazolo[4,3-c]quinoline derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Analysis of coupling constants (e.g., JHF for fluorine substituents) and aromatic splitting patterns confirms substitution positions. For example, δ 8.18 ppm (dd, JHH = 9.4 Hz, JHF = 5.4 Hz) indicates fluorine at position 8 in 6-fluoro derivatives .
  • Elemental Analysis : Validates stoichiometry (e.g., C% 78.31 vs. calculated 78.46 ).
  • Mass Spectrometry : HRMS confirms molecular ion peaks and fragmentation patterns.

Advanced: What strategies enhance therapeutic potential via amino group functionalization?

Introducing primary amino groups (e.g., at positions 3 and 4) improves solubility and bioactivity. A three-step sequence via phosphazene intermediates (e.g., 68a–c in ) avoids side reactions from direct amination. Subsequent hydrazine fusion generates 3,4-diamino derivatives (e.g., compound 11 ), which exhibit enhanced antitumor and anticonvulsant activities due to dual 3-aminopyrazole and 2-aminoquinoline pharmacophores .

Basic: How are anti-inflammatory activities of these derivatives evaluated?

In vitro assays using LPS-induced RAW 264.7 macrophages measure nitric oxide (NO) inhibition. Compounds like 2i (IC₅₀ ≈ 1400 W) are screened for iNOS and COX-2 suppression via Western blotting. QSAR models correlate substituent effects (e.g., 4-hydroxyphenylamino groups) with activity .

Advanced: How can QSAR models optimize pyrazoloquinoline bioactivity?

QSAR analysis identifies critical descriptors (e.g., Hammett σ values for substituents, logP for lipophilicity). For NO inhibition, electron-donating groups at position 4 and planar aromatic systems enhance activity. Machine learning algorithms (e.g., Random Forest) can predict novel derivatives with improved target binding .

Basic: What role do fluorinated substituents play in pharmacokinetics?

Fluorine atoms enhance metabolic stability and membrane permeability. For example, 6-fluoro substitution reduces CYP450-mediated oxidation, while 3-fluorophenyl groups increase CB2 receptor binding affinity (e.g., compound 43 in ). LogP calculations and in vivo PK studies (e.g., oral bioavailability in mice) validate these effects .

Advanced: How are pyrazoloquinolines tailored for selective G-quadruplex DNA targeting?

Fluorescent probes with pyrazolo[4,3-c]quinoline cores (e.g., compound in ) use π-π stacking and hydrogen bonding to selectively bind c-MYC promoter G-quadruplexes. Competitive FRET assays and molecular docking (e.g., AutoDock Vina) validate specificity over duplex DNA. Substituent tuning (e.g., bulky groups at position 3) minimizes off-target binding .

Basic: What synthetic challenges arise from competing side reactions?

Direct amination of chlorinated precursors often yields byproducts due to multiple reactive sites. Using NaN₃ in DMF at controlled temperatures (60–80°C) minimizes side reactions during azide formation. Phosphazene intermediates (6a–c ) improve yield and purity in aminoquinoline synthesis .

Advanced: How can contradictions in biological data across derivatives be resolved?

Discrepancies in activity (e.g., varying IC₅₀ values for NO inhibition) may stem from assay conditions or substituent electronic effects. Meta-analyses comparing logD, pKa, and steric parameters across studies clarify structure-activity trends. Orthogonal assays (e.g., SPR for binding kinetics) confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.